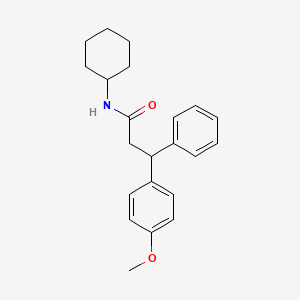
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. It is a non-opioid compound that acts as an NMDA receptor antagonist, which makes it an important tool for studying the role of NMDA receptors in various physiological and pathological processes.
科学的研究の応用
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been used in a wide range of scientific research studies, including the study of pain, addiction, depression, anxiety, and neurodegenerative diseases. N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide is a potent NMDA receptor antagonist, which makes it an important tool for studying the role of NMDA receptors in these processes. N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been shown to block the development of tolerance to opioids, which suggests that it may be useful in the treatment of opioid addiction. N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has also been shown to have antidepressant and anxiolytic effects, which suggests that it may be useful in the treatment of depression and anxiety. Additionally, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been shown to have neuroprotective effects, which suggests that it may be useful in the treatment of neurodegenerative diseases.
作用機序
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide acts as an NMDA receptor antagonist, which means that it blocks the activity of NMDA receptors. NMDA receptors are involved in a variety of physiological and pathological processes, including learning and memory, pain, addiction, and neurodegenerative diseases. By blocking the activity of NMDA receptors, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide can modulate these processes.
Biochemical and Physiological Effects:
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to block the development of tolerance to opioids, which suggests that it may be useful in the treatment of opioid addiction. N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has also been shown to have antidepressant and anxiolytic effects, which suggests that it may be useful in the treatment of depression and anxiety. Additionally, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been shown to have neuroprotective effects, which suggests that it may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has several advantages for lab experiments. It is a potent NMDA receptor antagonist, which means that it can modulate NMDA receptor activity in a precise and controlled manner. Additionally, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been shown to be effective in a variety of experimental paradigms, including animal models of pain, addiction, depression, anxiety, and neurodegenerative diseases.
However, there are also some limitations to the use of N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide in lab experiments. For example, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects. Additionally, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide. One area of interest is the development of more potent and selective NMDA receptor antagonists. Another area of interest is the development of N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide derivatives that have longer half-lives and fewer off-target effects. Additionally, there is interest in using N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide and other NMDA receptor antagonists to study the role of NMDA receptors in various physiological and pathological processes, including learning and memory, pain, addiction, and neurodegenerative diseases. Finally, there is interest in using N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide and other NMDA receptor antagonists as potential therapeutic agents for the treatment of opioid addiction, depression, anxiety, and neurodegenerative diseases.
合成法
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide can be synthesized using a variety of methods, including the reaction of cyclohexanone with 4-methoxybenzaldehyde, followed by reaction with phenylmagnesium bromide and then acylation with acetic anhydride. Alternatively, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide can be synthesized by the reaction of cyclohexanone with 4-methoxybenzaldehyde and phenylhydrazine, followed by acylation with acetic anhydride.
特性
IUPAC Name |
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-25-20-14-12-18(13-15-20)21(17-8-4-2-5-9-17)16-22(24)23-19-10-6-3-7-11-19/h2,4-5,8-9,12-15,19,21H,3,6-7,10-11,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVABJCMSUQAKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)NC2CCCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6959949 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5139091.png)
![6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139111.png)
![N-[2-(difluoromethoxy)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5139119.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-propoxybenzamide](/img/structure/B5139127.png)
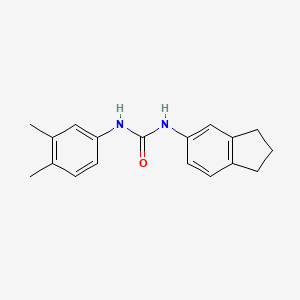
![2,6-dimethoxy-4-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5139134.png)
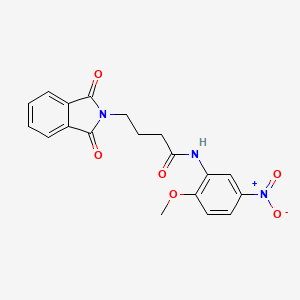
![11-(4-biphenylyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5139147.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5139152.png)
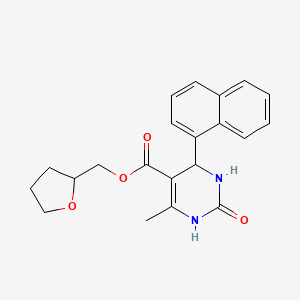
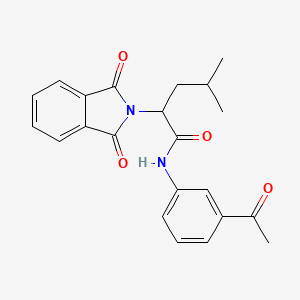
![4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5139176.png)
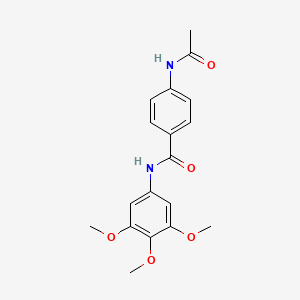
![ethyl 3-[5-methoxy-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B5139189.png)